Derrisisoflavone B

Description

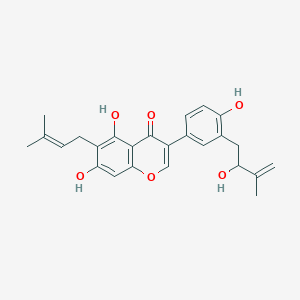

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-17-21(28)11-22-23(24(17)29)25(30)18(12-31-22)15-6-8-19(26)16(9-15)10-20(27)14(3)4/h5-6,8-9,11-12,20,26-29H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPPCNLZUDSZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Derrisisoflavone B: Natural Sources, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone B is a prenylated isoflavone found in plants of the Derris and closely related Pongamia genera. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. The document summarizes key quantitative data, outlines experimental protocols, and visualizes the isolation workflow and a putative signaling pathway to support further research and development efforts.

Natural Sources of this compound

This compound is a secondary metabolite primarily isolated from leguminous plants, particularly within the Derris genus. The most prominent and scientifically documented sources include:

-

Derris robusta : This tree species, found in India, is a significant source of a variety of isoflavones, including this compound.[1] Several novel isoflavones, designated Derrisisoflavones H-K, have also been isolated from the twigs and leaves of this plant.[2][3]

-

Derris scandens : This climbing shrub, distributed throughout Southeast Asia, is another known source of various isoflavones, including Derrisisoflavone A and other related compounds.[4][5] While direct isolation of this compound is less documented in readily available literature, the phytochemical profile of this plant suggests it as a potential source.

-

Pongamia pinnata (also known as Derris indica) : This species is a rich source of flavonoids, including isoflavones. While the presence of this compound is not explicitly detailed in the provided search results, the close botanical relationship and the presence of other complex isoflavonoids make it a plausible source worth investigating.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatography. The following protocol is a generalized methodology based on the successful isolation of related isoflavones from Derris robusta.[2]

General Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction:

-

Air-dry the twigs and leaves of Derris robusta at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material (e.g., 12.0 kg) with 95% ethanol (EtOH) in water (v/v; 3 x 20 L) at room temperature for four days in each cycle.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined filtrates under reduced pressure to yield the crude ethanol extract (e.g., approximately 870 g).[2]

2.2.2. Fractionation:

-

Subject the crude extract to silica gel column chromatography (CC).

-

Elute the column with a gradient of increasing acetone in petroleum ether (PE) (from 10:1 to 0:1, v/v), followed by methanol (MeOH) to obtain multiple fractions (e.g., Fractions A–I).[2]

2.2.3. Purification:

-

Identify the fraction(s) containing this compound using techniques such as thin-layer chromatography (TLC) with appropriate visualization methods.

-

Subject the target fraction(s) to further purification using Sephadex LH-20 column chromatography.

-

Elute the Sephadex column with a suitable solvent system, such as a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH), to yield the purified this compound.[2]

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 2 | 8.17, s |

| 2' | 7.05, br. s |

| 5' | 6.82, d (8.0) |

| 6' | 6.87, br. d (8.0) |

| 1'' | 6.86, s |

| 1''' | 3.64, d (6.8) |

| 2''' | 5.30, t (6.8) |

| 4''' | 1.85, s |

| 5''' | 1.67, s |

| OMe | 3.11, s |

| Me-4'' | 1.60, s |

| Me-5'' | 1.60, s |

Table 2: ¹³C NMR Spectroscopic Data for Derrisisoflavone H (in CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 155.6 | 6' | 116.3 |

| 3 | 123.7 | 1'' | 105.2 |

| 4 | 176.8 | 2'' | 158.6 |

| 5 | 154.2 | 3'' | 114.1 |

| 6 | 114.1 | 4'' | 29.3 |

| 7 | 158.6 | 5'' | 29.3 |

| 8 | 105.2 | 1''' | 21.6 |

| 9 | 152.4 | 2''' | 122.5 |

| 10 | 113.8 | 3''' | 132.1 |

| 1' | 123.7 | 4''' | 18.2 |

| 2' | 117.5 | 5''' | 25.9 |

| 3' | 146.2 | OMe | 50.1 |

| 4' | 146.8 | ||

| 5' | 117.5 |

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited in the available literature, research on related isoflavones from Derris species suggests potential therapeutic applications, particularly in the areas of anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Isoflavones isolated from Derris scandens have demonstrated anti-inflammatory properties.[4] A plausible mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses.[6]

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity

Isoflavones extracted from various plant sources have been evaluated for their cytotoxic effects against different cancer cell lines.[7][8][9][10][11] This suggests that this compound may also possess antiproliferative properties worth investigating.

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol is adapted from studies on the anti-inflammatory effects of other isoflavones.[12]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Treatment: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of this compound.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[7][8][10]

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow for attachment overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a foundational framework for its sourcing, isolation, and biological evaluation. Further research is warranted to elucidate its specific mechanisms of action and to quantify its presence and bioactivity in various natural sources. The detailed protocols and data presented herein are intended to facilitate these future investigations and accelerate the drug discovery and development process.

References

- 1. Derris robusta| BioCrick [biocrick.com]

- 2. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derrisisoflavones H-K and One Isoflavan Derivative from Derris robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery, Isolation, and Characterization of Derrisisoflavone B from Derris scandens

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Derris scandens (Roxb.) Benth, a climbing shrub in the Fabaceae family, is a plant with a rich history in traditional medicine across Southeast Asia, where its extracts are utilized for treating a variety of ailments, including musculoskeletal pain, cough, and diarrhea.[1] The plant is a prolific source of bioactive secondary metabolites, particularly isoflavones, a class of flavonoids known for a wide spectrum of pharmacological activities.[2] Phytochemical investigations have revealed a diverse array of complex isoflavonoids, including prenylated and glycosidic derivatives.[3][4] This document provides a detailed technical overview of the discovery and characterization of a specific prenylated isoflavone, Derrisisoflavone B, a compound that has garnered interest for its potential biological activities.

This guide consolidates the available scientific data on this compound, presenting its isolation, structural elucidation, and known bioactivities. It is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Isolation of this compound

This compound (also reported in some literature as derriscandenon B) is a prenylated isoflavone first identified as one of several novel isoflavonoid constituents of Derris scandens.[5][6][7] Its discovery was the result of systematic phytochemical screening of extracts from the plant's leaves and stems, which aimed to isolate and identify novel compounds with potential therapeutic value.[6][7] The isolation process involves a multi-step extraction and chromatographic purification workflow.

Experimental Protocol: Extraction and Isolation

The following protocol is a representative methodology synthesized from established procedures for isolating isoflavones from Derris scandens.

-

Plant Material Preparation:

-

Air-dried and powdered leaves or stems of Derris scandens are used as the starting material.

-

-

Solvent Extraction:

-

The powdered plant material (e.g., 1.0 kg) is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or acetone, at room temperature for several days.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

-

Solvent Partitioning (Fractionation):

-

The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Each fraction is concentrated in vacuo. Isoflavones are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

The bioactive fraction (e.g., the CHCl₃-soluble portion) is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, gradually increasing in polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further purification of the enriched sub-fractions is achieved through repeated column chromatography (silica gel) and/or preparative TLC to yield the pure compound.[1]

-

Experimental Protocol: Structure Elucidation

The chemical structure of the isolated this compound was determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), is employed to determine the precise molecular weight and establish the molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are recorded to identify the types and number of protons and carbons in the molecule. Key chemical shifts reveal the presence of characteristic isoflavone structural features, such as aromatic rings, a heterocyclic pyranone ring, and prenyl side chains.

-

2D NMR: Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[8]

-

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data | Reference |

| Compound Name | This compound (Derriscandenon B) | [5][7] |

| Molecular Formula | C₂₅H₂₆O₆ | Inferred from MS |

| Appearance | Colorless oil | [1] |

| Mass Spectrometry | HR-EI-MS used for formula determination | [1] |

| NMR Spectroscopy | ¹H, ¹³C, COSY, HSQC, HMBC used for structural assignment | [1][8] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cell Type | Activity Noted | Concentration | Effect on Mitochondrial Membrane Potential | Reference |

| KB | Human oral epidermoid carcinoma | Dose-dependent decrease in viability | 5 µM (Significant inhibition) | No effect observed | [6] |

| NALM6-MSH+ | Human acute lymphoblastic leukemia | Dose-dependent decrease in viability | Not specified | Not tested | [6] |

Biological Activity and Signaling Pathways

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative activity against specific human cancer cell lines.[6] A study by Ito et al. (2020) showed that it caused a dose-dependent reduction in the viability of both KB (human oral epidermoid carcinoma) and NALM6-MSH+ (leukemia) cells.[6] The proliferation of KB cells was significantly inhibited at a concentration of 5 µM.[5][6]

Interestingly, the mechanism of this antiproliferative action appears to be distinct from that of some other isoflavones isolated from the same plant. While compounds like derriscandenon C were found to decrease the mitochondrial membrane potential in KB cells—a hallmark of apoptosis induction—this compound had no such effect.[6] This suggests that its cytostatic or cytotoxic activity may be mediated through a non-apoptotic pathway, such as cell cycle arrest or interference with other crucial cellular proliferation signaling cascades. Other isoflavones from D. scandens have been shown to act as topoisomerase II poisons, another key mechanism in cancer therapy.[9]

Putative Signaling Pathway

Given that this compound inhibits cell proliferation without inducing apoptosis via the mitochondrial pathway, it likely targets key regulators of the cell cycle. The progression through the cell cycle is tightly controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). Many natural product-derived antiproliferative agents exert their effects by inhibiting CDKs or modulating the levels of cyclins, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). Inhibition of this pathway would halt cell division and reduce proliferation, consistent with the observed biological data.

Visualizations

Experimental Workflow Diagram

Caption: Isolation and identification workflow for this compound.

Putative Cell Cycle Regulation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavone glycosides from Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new prenylated isoflavone from Derris scandens Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Derrisisoflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone B, a complex prenylated isoflavone found in plants of the Derris genus, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and putative intermediates. While the complete pathway in Derris species is yet to be fully elucidated, this guide synthesizes current knowledge on isoflavonoid biosynthesis and proposes a putative pathway based on established enzymatic reactions. Detailed experimental protocols for key analytical techniques and illustrative quantitative data are provided to support further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific modification reactions, including prenylation and hydroxylation. The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Isoflavone Backbone

This stage involves the synthesis of a central isoflavone scaffold, likely genistein, from the amino acid L-phenylalanine. This is a well-established pathway in legumes.

Stage 2: C-6 Prenylation

Following the formation of the isoflavone core, a prenyl group is attached to the C-6 position of the A-ring. This reaction is catalyzed by a prenyltransferase.

Stage 3: B-Ring Modification

The final stage involves the attachment and modification of a second prenyl group to the B-ring, resulting in the characteristic 2-hydroxy-3-methyl-3-butenyl moiety of this compound. This likely involves a prenyltransferase and a cytochrome P450 monooxygenase.

Signaling Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Putative Roles

Transcriptome analysis of Derris fordii and Derris elliptica has identified key unigenes implicated in the general isoflavonoid pathway.[1][2][3] The later, more specific steps are inferred from known enzyme functions in other plant species.

| Enzyme Class | Abbreviation | Proposed Function in this compound Biosynthesis | Gene Candidates (from Derris transcriptome) |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| Cinnamate-4-Hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| Chalcone Synthase | CHS | Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| Isoflavone Synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C-2 to C-3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate. | Identified in Derris fordii and Derris elliptica[1][2][3] |

| 2-Hydroxyisoflavanone Dehydratase | HID | Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the isoflavone. | Putative, based on established isoflavonoid pathways. |

| Prenyltransferase (C-6 specific) | PT | Catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-6 position of the isoflavone A-ring. | Putative, based on the structure of this compound. |

| Prenyltransferase (B-ring specific) | PT | Catalyzes the transfer of a DMAPP group to the B-ring of the 6-prenylated isoflavone intermediate. | Putative, based on the structure of this compound. |

| Cytochrome P450 Monooxygenase | CYP450 | Likely responsible for the hydroxylation of the B-ring prenyl group to form the 2-hydroxy-3-methyl-3-butenyl moiety. | Putative, based on known CYP450 functions in isoflavonoid modification.[4][5][6] |

Quantitative Data (Illustrative)

Precise quantitative data for the biosynthesis of this compound is not yet available. The following tables provide illustrative data based on typical values reported for similar enzymes in isoflavonoid pathways to serve as a benchmark for future studies.

Table 3.1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Isoflavone Synthase (IFS) | Naringenin | 15 | 0.5 | 3.3 x 104 |

| Prenyltransferase (C-6) | Genistein | 50 | 0.1 | 2.0 x 103 |

| Prenyltransferase (C-6) | DMAPP | 25 | 0.1 | 4.0 x 103 |

| CYP450 Monooxygenase | Prenylated Intermediate | 20 | 0.8 | 4.0 x 104 |

Table 3.2: Illustrative Metabolite Concentrations in Derris Root Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| Naringenin | 5.2 |

| Genistein | 12.8 |

| 6-prenylgenistein | 3.1 |

| This compound | 8.5 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Candidate Genes

This protocol describes the cloning of a candidate prenyltransferase gene from Derris and its expression in Saccharomyces cerevisiae (yeast), a common system for characterizing plant enzymes.

Experimental Workflow:

Caption: Workflow for cloning and heterologous expression.

Methodology:

-

RNA Extraction: Total RNA is extracted from young root tissue of a Derris species using a commercial plant RNA extraction kit or a CTAB-based method. RNA quality and integrity are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: The full-length coding sequence of the candidate prenyltransferase gene is amplified from the cDNA by PCR using gene-specific primers designed based on transcriptome data.

-

Vector Ligation: The amplified PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., GAL1) for inducible expression.

-

Yeast Transformation: The ligation product is transformed into a suitable strain of S. cerevisiae (e.g., INVSc1) using the lithium acetate method.

-

Protein Expression and Microsome Isolation: Transformed yeast cells are grown in selective media. Protein expression is induced by adding galactose. Microsomal fractions containing the membrane-bound prenyltransferase are isolated by differential centrifugation.

In Vitro Enzyme Assays

This protocol details the procedure for assaying the activity of a heterologously expressed prenyltransferase.

Methodology:

-

Reaction Mixture: A typical reaction mixture (100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

100 µM isoflavone substrate (e.g., genistein)

-

100 µM DMAPP

-

50 µg of microsomal protein

-

-

Incubation: The reaction is initiated by the addition of the microsomal protein and incubated at 30°C for 1 hour.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of 100 µL of ethyl acetate. The products are extracted twice with ethyl acetate.

-

Analysis: The combined organic phases are evaporated to dryness and the residue is redissolved in methanol. The products are analyzed by HPLC or LC-MS.

Precursor Feeding Studies with Labeled Isotopes

This protocol describes a feeding study using a stable isotope-labeled precursor to trace its incorporation into this compound in Derris seedlings.

Methodology:

-

Plant Material: Young, sterile Derris seedlings are grown in a hydroponic system.

-

Precursor Administration: A solution of 13C-labeled L-phenylalanine is added to the hydroponic medium.

-

Incubation: The seedlings are incubated for a defined period (e.g., 24, 48, and 72 hours).

-

Metabolite Extraction: The root tissues are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted with methanol.

-

Analysis: The extract is analyzed by LC-MS to detect the incorporation of the 13C label into this compound and its proposed intermediates.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The identification of key genes from the general isoflavonoid pathway in Derris species is a significant step forward.[1][2][3] The immediate priorities for future research should be the definitive identification and characterization of the specific prenyltransferases and cytochrome P450 monooxygenases involved in the later, decorative steps of the pathway. This will likely be achieved through a combination of transcriptomics, proteomics, and sophisticated biochemical assays. The successful elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the biotechnological production of this compound and other valuable isoflavonoids.

References

- 1. PHYTON | Transcriptome Analysis of Derris fordii and Derris elliptica to Identify Potential Genes Involved in Rotenoid Biosynthesis [techscience.com]

- 2. researchgate.net [researchgate.net]

- 3. PHYTON | Transcriptome Analysis of Derris fordii and Derris elliptica to Identify Potential Genes Involved in Rotenoid Biosynthesis [techscience.com]

- 4. New dual functional CYP450 gene involves in isoflavone biosynthesis in Glycine max L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regiospecific hydroxylation of isoflavones by cytochrome p450 81E enzymes from Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Biological Activity of Derrisisoflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone B is a prenylated isoflavone that has been isolated from plants of the Derris genus, notably Derris scandens, and from Ardisia paniculata. As a member of the isoflavone class of compounds, which are known for their diverse biological activities, this compound has been the subject of preliminary investigations to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its anti-quorum sensing and antidermatophytic properties. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on the biological activity of this compound.

Table 1: Anti-Quorum Sensing Activity of this compound against Pseudomonas aeruginosa

| Virulence Factor | Percentage Inhibition |

| Pyocyanin Production | >60% |

| LasA Protease Activity | >60% |

| LasB Elastase Activity | >60% |

| Total Protease Activity | >60% |

| Biofilm Formation | Significant Inhibition |

Data extracted from the abstract by Simi Asma Salim et al. Specific concentrations of this compound and detailed quantitative data on biofilm inhibition were not available in the abstract.

Table 2: Antidermatophyte Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Trichophyton mentagrophytes | 500-1000 µg/mL |

Data from Sekine et al. (1999), as cited in various reviews.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathway affected by this compound and the general experimental workflows for the described biological assays.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Anti-Quorum Sensing Activity against Pseudomonas aeruginosa

The following protocol is a representative methodology based on the abstract by Simi Asma Salim et al. and common practices in the field, as the full experimental details were not available.

Objective: To determine the effect of this compound on the production of quorum sensing-regulated virulence factors and biofilm formation in Pseudomonas aeruginosa PAO1.

Materials:

-

Pseudomonas aeruginosa PAO1 strain

-

Luria-Bertani (LB) broth and agar

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

Reagents for specific virulence factor assays (e.g., chloroform for pyocyanin extraction, skim milk for protease assay)

-

Crystal violet stain

Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of P. aeruginosa PAO1 into LB broth and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture in fresh LB broth to a starting OD₆₀₀ of approximately 0.05.

-

-

Virulence Factor Inhibition Assays:

-

To the diluted bacterial culture, add various concentrations of this compound. Include a solvent control (e.g., DMSO) and a negative control (no treatment).

-

Incubate the cultures at 37°C with shaking for 18-24 hours.

-

After incubation, measure the OD₆₀₀ to assess bacterial growth.

-

Centrifuge the cultures to pellet the cells. The supernatant is used for the virulence factor assays.

-

Pyocyanin Assay: Extract pyocyanin from the supernatant with chloroform and measure the absorbance at 520 nm.

-

Protease Assays (LasA, LasB, Total): Determine protease activity using appropriate substrates (e.g., elastin for LasB, staphylolytic activity for LasA, skim milk agar for total protease) and quantify the results spectrophotometrically.

-

-

Biofilm Formation Assay:

-

In a 96-well microtiter plate, add the diluted bacterial culture and various concentrations of this compound. Include appropriate controls.

-

Incubate the plate statically at 37°C for 24 hours.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS and allow them to dry.

-

Solubilize the stain with 30% acetic acid or ethanol and measure the absorbance at 595 nm.

-

Antidermatophyte Activity against Trichophyton mentagrophytes

This protocol is a standard representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a natural compound against a dermatophyte, as the specific protocol from Sekine et al. (1999) was not available.

Objective: To determine the MIC of this compound against the dermatophyte Trichophyton mentagrophytes.

Materials:

-

Trichophyton mentagrophytes strain

-

Sabouraud Dextrose Agar (SDA) and Broth (SDB) or RPMI-1640 medium

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antifungal (e.g., Terbinafine)

-

Negative control (medium with DMSO)

-

Growth control (medium with inoculum)

Protocol:

-

Fungal Inoculum Preparation:

-

Culture T. mentagrophytes on SDA plates at 28-30°C for 7-14 days until sufficient sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline or PBS containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a final concentration of 1-5 x 10³ CFU/mL in the appropriate broth medium (SDB or RPMI-1640).

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to achieve a range of final concentrations (e.g., from 2000 µg/mL down to 15.625 µg/mL).

-

Also, prepare dilutions for the positive control antifungal.

-

Add the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

-

Incubate the plate at 28-30°C for 4-7 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Conclusion

The preliminary biological data for this compound indicate its potential as a novel therapeutic agent. Its ability to interfere with bacterial quorum sensing in P. aeruginosa suggests a possible role in combating virulence and biofilm-related infections. Furthermore, its activity against the dermatophyte T. mentagrophytes points towards its potential use in treating fungal skin infections.

This technical guide has summarized the available quantitative data and provided detailed, albeit in some cases representative, experimental protocols to facilitate further research. It is imperative that future studies focus on elucidating the precise molecular mechanisms of action, conducting more extensive in vitro and in vivo efficacy studies, and performing comprehensive toxicological assessments to fully realize the therapeutic potential of this compound. The diagrams and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new natural product-based medicines.

In Vitro Screening of Bioactivity of Isoflavones from Derris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones derived from the Derris genus of plants, particularly Derris scandens, have garnered significant interest in the scientific community for their diverse pharmacological activities. These polyphenolic compounds have demonstrated promising potential as anti-inflammatory, antioxidant, and anticancer agents in various in vitro studies. This technical guide provides a comprehensive overview of the methodologies used to screen the bioactivity of these isoflavones, with a focus on their antiproliferative and anti-inflammatory effects. While this guide covers a range of isoflavones from Derris species, it is important to note that specific bioactivity data for certain compounds, such as Derrisisoflavone B, remains limited in publicly available research. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics from natural sources.

Data Presentation: Quantitative Bioactivity of Derris Isoflavones

The following tables summarize the in vitro bioactivity of various isoflavones isolated from Derris scandens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Antiproliferative Activity of Derris Isoflavones (IC₅₀ values in µM)

| Compound | KB (Human Epidermoid Carcinoma) | NALM-6 (Human Acute Lymphoblastic Leukemia) | A549 (Human Lung Carcinoma) | Colo205 (Human Colorectal Carcinoma) | Reference |

| Derriscandenon B | Dose-dependent decrease in viability | Dose-dependent decrease in viability | - | - | [1] |

| Derriscandenon C | Dose-dependent decrease in viability | - | - | - | [1] |

| Derrubone | Dose-dependent decrease in viability | - | - | - | [1] |

| Glyurallin | Dose-dependent decrease in viability | - | - | - | [1] |

| Isochandaisone | - | Dose-dependent decrease in viability | - | - | [1] |

| Derriscandenon E | 2.7 | 0.9 | Not active | Not active | [2][3] |

| Derriscandenon F | 12.9 | - | Not active | Not active | [2][3] |

| Staurosporine (Control) | 1.25 | 0.01 | - | - | [2][3] |

Table 2: Anti-inflammatory Activity of Derris Isoflavones

| Compound/Extract | Assay | Cell Line | Key Findings | Reference |

| Genistein | Eicosanoid Production Inhibition | - | Accounts for most of the activity of the total extract. | [4] |

| 3'-γ,γ-dimethylallylweighteone | Eicosanoid Production Inhibition | - | High inhibitory effect. | [4] |

| Scandenin | Eicosanoid Production Inhibition | - | High inhibitory effect. | [4] |

| D. scandens Ethanolic Extract | COX-1 Inhibition | - | IC₅₀ value of 4.11 µg/mL. | [5] |

| Genistein | NO Production Inhibition | RAW 264.7 | Highest inhibition among tested isoflavones. | [5] |

| Lupalbigenin | NO Production Inhibition | RAW 264.7 | Second highest inhibition. | [5] |

| Derrisisoflavone A | NO Production Inhibition | RAW 264.7 | Moderate inhibition. | [5] |

| 6,8-diprenylgenistein | NO Production Inhibition | RAW 264.7 | Lower inhibition. | [5] |

| Genistein, Derrisisoflavone A, 6,8-diprenylgenistein | Inflammatory Gene Expression (iNOS, COX-2, IL-6, 5-LOX) | RAW 264.7 | Significantly suppressed upregulation of all tested genes. | [5] |

Table 3: Antioxidant Activity of Derris Isoflavones

| Compound/Extract | Assay | Key Findings | Reference |

| Genistein | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |

| 3'-γ,γ-dimethylallylweighteone | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |

| Scandenin | General Antioxidant Studies | Activity comparable to standard antioxidants. | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Antiproliferative Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., KB, NALM-6, A549, Colo205) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test isoflavones (e.g., Derriscandenon B) and a positive control (e.g., staurosporine) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should also be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

This assay is used to detect changes in the mitochondrial membrane potential, which is an early indicator of apoptosis.

-

Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.

-

Staining:

-

After treatment, harvest the cells and wash with PBS.

-

Resuspend the cells in a buffer containing a fluorescent cationic dye such as JC-1 or Rhodamine 123.

-

Incubate the cells in the dark according to the dye manufacturer's instructions.

-

-

Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

-

Pre-treat the cells with various concentrations of the test isoflavones for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This method is used to quantify the expression levels of genes involved in the inflammatory response, such as iNOS, COX-2, IL-6, and 5-LOX.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured, treated with isoflavones, and stimulated with LPS as described for the NO production assay.

-

RNA Extraction and cDNA Synthesis:

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Quantify the RNA and assess its purity.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qRT-PCR:

-

Perform the PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the control group.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Procedure:

-

Prepare a stock solution of the test isoflavone in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The isoflavones isolated from Derris species exhibit a wide range of promising bioactivities, particularly in the realms of anticancer and anti-inflammatory research. The in vitro screening methods detailed in this guide provide a robust framework for the initial assessment of these natural products. While compounds like Derriscandenon E have shown potent antiproliferative effects, and others like Genistein and Derrisisoflavone A demonstrate significant anti-inflammatory properties, there is a clear need for further research. Specifically, a more in-depth investigation into the bioactivity and mechanisms of action of less-studied compounds such as this compound is warranted. Future studies should focus on expanding the range of cell lines and assays used for screening, as well as elucidating the specific molecular targets and signaling pathways involved. Such efforts will be crucial in unlocking the full therapeutic potential of this important class of natural compounds.

References

- 1. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Derrisisoflavone B: A Technical Overview of Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone B, a prenylated isoflavone primarily isolated from the plant Derris scandens, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic effects. Exhibiting a range of biological activities, this natural product shows promise in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-proliferative and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and postulated signaling pathways are presented to facilitate further research and drug development efforts.

Potential Therapeutic Effects

This compound has demonstrated noteworthy biological activities, primarily in the realms of anti-cancer and anti-inflammatory applications.

Anti-Proliferative and Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A dose-dependent decrease in cell viability has been observed in human oral squamous carcinoma (KB) cells and human acute lymphoblastic leukemia (NALM6-MSH+) cells.[1][2] This suggests a potential role for this compound as a lead compound for the development of novel anti-cancer therapies.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on isoflavones isolated from Derris scandens, including the structurally related Derrisisoflavone A, indicates a potent anti-inflammatory response.[3] The primary mechanism is believed to be the inhibition of key inflammatory mediators. Specifically, these isoflavones have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] This suggests that this compound may exert its anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Other Potential Therapeutic Uses

An isolated fraction containing this compound has been reported to possess anti-dermatophytic activity, indicating its potential as an antifungal agent.[6]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a related isoflavone, Derriscandenon C, against various cancer cell lines.

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

| This compound | KB (Oral Squamous Carcinoma) | Decreased Cell Viability | Not explicitly stated, but showed dose-dependent decrease | [1][2] |

| This compound | NALM6-MSH+ (Acute Lymphoblastic Leukemia) | Decreased Cell Viability | Not explicitly stated, but showed dose-dependent decrease | [1][2] |

| Derriscandenon C | KB (Oral Squamous Carcinoma) | Decreased Cell Viability | Not explicitly stated, but decreased mitochondrial membrane potential at IC50 | [1][2] |

Postulated Mechanisms of Action & Signaling Pathways

Based on studies of this compound and related isoflavones, the following signaling pathways are likely involved in its therapeutic effects.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of isoflavones from Derris scandens are strongly associated with the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, and IL-6. This compound is postulated to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Caption: Postulated NF-κB inhibitory pathway of this compound.

Apoptosis Induction Pathway

The anti-proliferative effects of this compound are likely mediated through the induction of apoptosis. While this compound itself did not significantly decrease the mitochondrial membrane potential in KB cells, related compounds did, suggesting the involvement of the intrinsic apoptotic pathway.[1][2] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of isoflavones like this compound. Specific parameters may need to be optimized for individual experimental setups.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., KB, NALM6-MSH+)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for assessing cell viability using the MTT assay.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay is used to assess the health of mitochondria by measuring the mitochondrial membrane potential.

-

Materials:

-

Human cancer cell lines (e.g., KB)

-

Complete culture medium

-

This compound

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) staining solution

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., 6-well plate or chamber slides).

-

Treat cells with the IC50 concentration of this compound for a predetermined time.

-

Incubate the cells with JC-1 staining solution in the dark at 37°C for 15-30 minutes.

-

Wash the cells with PBS or assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce cytotoxicity in cancer cells and the likely mechanism of inhibiting pro-inflammatory pathways warrant further investigation. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and apoptotic signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-cancer and anti-inflammatory effects of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its therapeutic properties and reduce potential toxicity.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising natural product into a clinically viable therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

Derriscandenon B: A Technical Guide on a Novel Isoflavone with Antiproliferative Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Recent phytochemical investigations into Derris scandens (Roxb.) Benth, a plant utilized in traditional medicine, have led to the isolation and characterization of novel isoflavones with promising biological activities. Among these, Derriscandenon B has emerged as a compound of interest due to its demonstrated antiproliferative effects against specific cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on Derriscandenon B, with a focus on its isolation, biological activity, and the experimental methodologies employed in its study. It is important to note that Derriscandenon B is a distinct chemical entity and should not be confused with Derrisisoflavone B.

Chemical Identity and Physicochemical Properties

Derriscandenon B is a novel isoflavone first reported by Ito et al. in 2020. While detailed physicochemical data remains to be fully published, its structural elucidation was achieved through spectroscopic analysis.

Table 1: Physicochemical Properties of Derriscandenon B

| Property | Data | Reference |

| Molecular Formula | C₂₅H₂₆O₆ | Ito et al., 2020 |

| Molecular Weight | 422.47 g/mol | Ito et al., 2020 |

| Class | Isoflavone | Ito et al., 2020 |

Biological Activity: Antiproliferative Effects

Initial biological screening of Derriscandenon B has revealed its potential as an antiproliferative agent. In vitro studies have demonstrated its activity against human oral squamous cell carcinoma (KB) and human acute lymphoblastic leukemia (NALM6-MSH+) cell lines.

Table 2: Antiproliferative Activity of Derriscandenon B

| Cell Line | Activity | Concentration | Effect on Mitochondrial Membrane Potential (KB cells) | Reference |

| KB | Dose-dependent decrease in cell viability | - | No effect | Ito et al., 2020[1] |

| KB | Significant inhibition of cell proliferation | 5 µM | Not Applicable | Ito et al., 2020[1] |

| NALM6-MSH+ | Dose-dependent decrease in cell viability | - | Not Determined | Ito et al., 2020[1] |

Note: Specific IC50 values for Derriscandenon B have not yet been reported in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the isolation of Derriscandenon B and the assessment of its antiproliferative activity, based on the procedures described in the primary literature.

Isolation of Derriscandenon B from Derris scandens

The isolation of Derriscandenon B was achieved from the leaves of Derris scandens. The general workflow involves extraction, fractionation, and purification using chromatographic techniques.

Detailed Protocol:

-

Plant Material and Extraction: Air-dried and powdered leaves of Derris scandens are extracted with acetone at room temperature.

-

Concentration and Fractionation: The acetone extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned with ethyl acetate (EtOAc).

-

Chromatographic Purification: The resulting EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc.

-

Final Purification: Fractions containing Derriscandenon B are further purified using preparative thin-layer chromatography (TLC) to yield the pure compound.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of Derriscandenon B was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

References

Initial Cytotoxicity Screening of Isoflavones from Derris scandens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of isoflavones isolated from Derris scandens. The document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for key assays, and illustrates the associated cellular pathways. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction to Derris scandens Isoflavones

Derris scandens, a climbing shrub native to Asia, is a rich source of various isoflavones, a class of phenolic compounds known for their diverse biological activities.[1] Several of these compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[2][3] This guide focuses on the initial in vitro evaluation of these compounds, providing a summary of their cytotoxic potential and the methodologies employed for their assessment.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various isoflavones isolated from Derris scandens against several human cancer cell lines. This data provides a comparative view of their cytotoxic potency.

Table 1: Cytotoxicity of Derriscandenon B and E

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Derriscandenon E | KB | Epidermoid Carcinoma | 2.7 | [2][4][5] |

| NALM-6 | Acute Lymphoblastic Leukemia | 0.9 | [2][4][5] | |

| Derriscandenon B | KB | Epidermoid Carcinoma | >5 (Significant inhibition at 5µM) | [3][6] |

| NALM6-MSH+ | Acute Lymphoblastic Leukemia | Significant dose-dependent decrease | [3] |

Table 2: Cytotoxicity of Other Isoflavones from Derris scandens

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 5,7,4'-trihydroxy-6,8-diprenylisoflavone | KB | Epidermoid Carcinoma | Not specified | [7] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [7] | |

| NCI-H187 | Small Cell Lung Cancer | Not specified | [7] | |

| Lupalbigenin | KB | Epidermoid Carcinoma | Not specified | [7] |

| MCF-7 | Breast Adenocarcinoma | Not specified | [7] | |

| NCI-H187 | Small Cell Lung Cancer | Not specified | [7] | |

| Derriscandenon F | KB | Epidermoid Carcinoma | 12.9 | [2][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the cytotoxicity screening of Derris scandens isoflavones are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test isoflavone in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is used to determine the effect of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early-stage apoptosis.

Principle: The JC-1 dye exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

-

JC-1 Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of culture medium containing 2 µM JC-1 to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator, protected from light.

-

Washing: Remove the JC-1 containing medium and wash the cells twice with PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader. Measure green fluorescence at an excitation/emission of ~485/535 nm and red fluorescence at an excitation/emission of ~550/600 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening of isoflavones.

Proposed Signaling Pathway for Cytotoxicity of Derris scandens Isoflavones

Caption: Proposed mechanisms of isoflavone-induced apoptosis.

Mechanism of Action

The cytotoxic effects of isoflavones from Derris scandens appear to be mediated through multiple cellular pathways, leading to the induction of apoptosis.

Mitochondrial-Mediated Apoptosis

Several isoflavones from Derris scandens, such as Derriscandenon E, have been shown to reduce the mitochondrial membrane potential in cancer cells.[2][4][5] This disruption of mitochondrial function is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade and culminates in programmed cell death.

Interestingly, studies have indicated that Derriscandenon B does not significantly affect the mitochondrial membrane potential in KB cells, suggesting that it may induce cytotoxicity through an alternative mechanism.[3][6]

Topoisomerase II Inhibition

Other isoflavones isolated from Derris scandens, including 5,7,4'-trihydroxy-6,8-diprenylisoflavone and lupalbigenin, have been identified as Topoisomerase II poisons.[7] By inhibiting this essential enzyme, these compounds can induce DNA damage, which subsequently triggers apoptotic cell death. This highlights the diverse mechanisms through which isoflavones from this plant can exert their anticancer effects.

Conclusion

The isoflavones isolated from Derris scandens exhibit promising cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. This guide provides a foundational summary of the initial screening data and the experimental protocols used for their evaluation. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and the in vivo efficacy of these natural compounds as potential anticancer therapeutics.

References

- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Four new isoflavones from Derris scandens and their in vitro antiproliferative effects - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Four new isoflavones from Derris scandens and their in vitro antiproliferative effects [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Derrisisoflavone B: A Technical Whitepaper on a Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derrisisoflavone B, a prenylated isoflavone isolated from the plant Derris scandens, has demonstrated notable antiproliferative effects against various cancer cell lines. This technical guide synthesizes the current understanding of its mechanism of action, drawing parallels from the broader class of isoflavones while highlighting unique characteristics. The central hypothesis is that This compound exerts its anticancer effects primarily through the induction of G2/M cell cycle arrest and the concurrent inhibition of pro-survival signaling pathways, namely the PI3K/Akt and NF-κB pathways, in a manner independent of the intrinsic mitochondrial apoptosis pathway. This document provides a comprehensive overview of the supporting data, detailed experimental protocols for investigating this hypothesis, and visual representations of the key molecular pathways involved.

Introduction

Isoflavones, a class of phytoestrogens, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. This compound, derived from Derris scandens, has emerged as a compound of interest due to its observed antiproliferative properties. A critical distinguishing feature of this compound is its ability to inhibit cancer cell growth without inducing a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. This suggests a mechanism of action distinct from many other cytotoxic agents and even other isoflavones isolated from the same plant. This whitepaper will explore the hypothesized mechanism of action of this compound, focusing on its potential roles in cell cycle regulation and the modulation of key cancer-related signaling pathways.

Core Hypothesis: G2/M Cell Cycle Arrest and Inhibition of Pro-Survival Signaling

The proposed mechanism of action for this compound is twofold:

-

Induction of Cell Cycle Arrest at the G2/M Phase: By arresting the cell cycle at the G2/M transition, this compound prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

-

Inhibition of PI3K/Akt and NF-κB Signaling Pathways: These pathways are constitutively active in many cancers, promoting cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways by this compound would sensitize cancer cells to cell death signals and further contribute to the cessation of proliferation.

This hypothesis is supported by the general understanding of isoflavone bioactivity and the specific observation that this compound does not disrupt the mitochondrial membrane potential.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the quantitative data on the antiproliferative effects of this compound and related isoflavones from Derris scandens.

| Compound | Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |

| This compound | KB (human oral carcinoma) | MTT | Cell Viability | Not explicitly stated, but significant inhibition at 5 µM | [1] |

| This compound | NALM6-MSH+ (human leukemia) | MTT | Cell Viability | Dose-dependent decrease observed | [1] |

| Derriscandenon C | KB | MTT | Cell Viability | Not specified | [1] |

| Derrubone | KB | MTT | Cell Viability | Not specified | [1] |

| Glyurallin | KB | MTT | Cell Viability | Not specified | [1] |

| Derriscandenon E | KB | MTT | Cell Viability | 2.7 | [2] |

| Derriscandenon F | KB | MTT | Cell Viability | 12.9 | [2] |

| Staurosporine (Control) | KB | MTT | Cell Viability | 1.25 | [2] |

| Staurosporine (Control) | NALM-6 | MTT | Cell Viability | 0.01 | [2] |

Signaling Pathway Analysis

The Role of PI3K/Akt and NF-κB Pathways in Cancer

The PI3K/Akt and NF-κB signaling cascades are critical regulators of cell survival and proliferation. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis.

-

PI3K/Akt Pathway: When activated, this pathway phosphorylates a series of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression.

-

NF-κB Pathway: This transcription factor, when activated, moves to the nucleus and promotes the expression of genes involved in inflammation, cell survival (e.g., Bcl-xL), and proliferation.

Isoflavones have been shown to inhibit these pathways, providing a strong rationale for investigating this as a mechanism for this compound.[1][3]

Hypothesized Inhibition by this compound

This compound is hypothesized to interfere with these pathways, potentially by inhibiting key kinases such as Akt or IKK (IκB kinase), which is crucial for NF-κB activation. This inhibition would lead to a decrease in the expression of pro-survival genes and an increase in the susceptibility of cancer cells to apoptosis, likely through the extrinsic pathway or other non-mitochondrial cell death mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: KB (human oral carcinoma) and NALM6-MSH+ (human leukemia) cells can be used.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound should be dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

-

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-